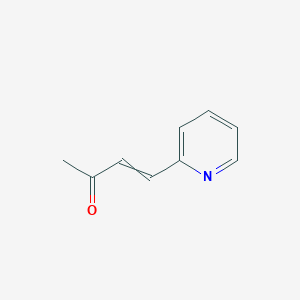

3-Buten-2-one, 4-(2-pyridinyl)-

Descripción

Historical Context of Pyridine-Containing Organic Frameworks in Advanced Chemical Research

The study of pyridine (B92270) dates back to 1846 when it was first isolated from picoline. nih.gov Its structure was later determined by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. nih.govwikipedia.org Since then, pyridine and its derivatives have become integral to various fields, including pharmaceuticals and agrochemicals. nih.govwikipedia.org The development of metal-organic frameworks (MOFs) has further expanded the utility of pyridine-containing ligands, with researchers exploring their structural diversity and potential applications. rsc.orgacs.org The synthesis of functionalized pyridines has been a long-standing goal in organic chemistry, with numerous methods developed to introduce substituents at various positions of the pyridine ring. acs.orgorganic-chemistry.org

Structural Features and Electronic Properties Influencing Reactivity in 3-Buten-2-one, 4-(2-pyridinyl)-

The reactivity of 3-Buten-2-one, 4-(2-pyridinyl)- is dictated by the interplay of its constituent functional groups: the α,β-unsaturated ketone and the pyridine ring. The enone moiety, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, is susceptible to both 1,2- and 1,4-additions (Michael addition). acs.orghmdb.ca The pyridine ring, a basic heterocycle, can be protonated or coordinated to metal centers, influencing the electronic properties of the entire molecule. wikipedia.orgacs.org The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character, which can affect the reactivity of the enone system.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Buten-2-one, 4-phenyl- | C10H10O | 146.1858 | 122-57-6 |

| (E)-4-Phenyl-3-buten-2-one | C10H10O | 146.1858 | 1896-62-4 |

| 3-Buten-2-one, 4-(2-furanyl)- | C8H8O2 | 136.1479 | 623-15-4 |

| 3-Buten-2-ol | C4H8O | 72.11 | 598-32-3 |

| 4-(pyridin-4-yl)but-3-en-2-one | Not specified | 147.18 | 94445-75-7 |

| 3-Buten-2-one, 4-(3-iodophenyl)- | C10H9IO | 264.08 | Not specified |

Overview of Research Trajectories for 3-Buten-2-one, 4-(2-pyridinyl)- and Related Systems

Research involving α,β-unsaturated pyridyl ketones like 3-Buten-2-one, 4-(2-pyridinyl)- has followed several key trajectories. One major area of focus is their use as building blocks in the synthesis of more complex heterocyclic systems. semanticscholar.orgresearchgate.net For instance, annulation reactions between indoles and α,β-unsaturated ketones have been developed to construct pyrrolo[1,2-a]indoles. rsc.org Furthermore, the development of catalytic methods for the functionalization of pyridines continues to be an active area of research, with new strategies emerging for the selective introduction of various functional groups. acs.orgorganic-chemistry.org The synthesis of tetraarylpyridines through multicomponent reactions also highlights the versatility of related ketone precursors. acs.org

Scope and Objectives of Research on 3-Buten-2-one, 4-(2-pyridinyl)- in Contemporary Organic Chemistry

Contemporary research on 3-Buten-2-one, 4-(2-pyridinyl)- and its analogs is driven by the need for efficient and selective synthetic methods to access novel molecular architectures. A primary objective is to exploit the unique reactivity of this bifunctional molecule to create diverse libraries of compounds for various applications, including medicinal chemistry and materials science. nih.govontosight.ai The development of asymmetric syntheses of related unsaturated ketones is another significant goal, aiming to produce enantiomerically pure compounds that are crucial for pharmacological studies. nih.gov The investigation of their role in organocatalysis and as ligands in transition metal catalysis also remains a prominent research direction.

Propiedades

IUPAC Name |

4-pyridin-2-ylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUISYXGZHYDPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Buten 2 One, 4 2 Pyridinyl

Conventional Condensation Reactions Utilizing Pyridine-2-carbaldehyde Precursors

The most direct and conventional approach for synthesizing 4-(2-pyridinyl)-3-buten-2-one involves the condensation of pyridine-2-carbaldehyde with acetone (B3395972). This transformation falls under the category of aldol (B89426) and Claisen-Schmidt condensations, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. libretexts.orgucla.edu

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks one. ucla.eduwikipedia.org The reaction between pyridine-2-carbaldehyde (an aromatic aldehyde with no α-hydrogens) and acetone (an enolizable ketone) is a classic example of this process. ucla.eduwikipedia.org

Under basic conditions, the hydroxide (B78521) ion deprotonates the α-carbon of acetone to create a nucleophilic enolate. magritek.com This enolate then attacks the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration, often facilitated by heat, to yield the more stable, conjugated α,β-unsaturated ketone, 4-(2-pyridinyl)-3-buten-2-one. libretexts.orgmagritek.commasterorganicchemistry.com The reaction is driven to completion by the formation of this extended conjugated system. Quantitative yields for Claisen-Schmidt reactions have been reported when using a base like sodium hydroxide, sometimes even in the absence of a solvent. wikipedia.org

A similar reaction monitored by NMR involved the condensation of 4-fluorobenzaldehyde (B137897) with acetone, which produced the analogous 4-(4-fluorophenyl)-3-buten-2-one. magritek.com This highlights the general applicability of the method for aryl and heteroaryl aldehydes.

Table 1: Example of Claisen-Schmidt Condensation Conditions for an Analogous Compound

| Reactants | Base | Solvent | Product |

|---|---|---|---|

| 4-Fluorobenzaldehyde, Acetone | Sodium Hydroxide | Ethanol (B145695) | 4-(4-Fluorophenyl)-3-buten-2-one |

Data derived from a study on the real-time monitoring of a Claisen-Schmidt condensation. magritek.com

Aldol Condensation Variations and Optimizations

The aldol condensation, in its broader definition, encompasses the reaction described above. lumenlearning.com In its general form, it involves the nucleophilic addition of a ketone enolate to an aldehyde, forming a β-hydroxy ketone, also known as an "aldol." libretexts.orglumenlearning.com The subsequent elimination of a water molecule leads to the final α,β-unsaturated ketone, a process termed aldol condensation. masterorganicchemistry.comlibretexts.org

For the synthesis of 4-(2-pyridinyl)-3-buten-2-one, the reaction conditions can be optimized to favor the condensation product. While the initial aldol addition can occur at lower temperatures, heating the reaction mixture typically ensures dehydration to the enone. masterorganicchemistry.comlibretexts.org The choice of base, solvent, and temperature are critical parameters. While strong bases like potassium t-butoxide or sodium hydride can be used, moderate bases like sodium hydroxide are often sufficient. libretexts.org The reaction is generally efficient because the aldehyde is more reactive than the ketone, preventing self-condensation of the ketone to a large extent. lumenlearning.compearson.com

Transition Metal-Catalyzed Coupling Strategies

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. For the synthesis of 4-(2-pyridinyl)-3-buten-2-one and related pyridyl systems, palladium-catalyzed coupling reactions are particularly powerful. researchgate.net

Palladium-Catalyzed Heck Reactions for Vinyl Pyridines

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnumberanalytics.com This reaction is a primary method for creating substituted alkenes. wikipedia.orgnumberanalytics.com

To synthesize 4-(2-pyridinyl)-3-buten-2-one, a potential Heck reaction pathway would involve coupling a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-iodopyridine) with methyl vinyl ketone. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the pyridyl halide, forming a pyridyl-palladium(II) complex. wikipedia.orgnumberanalytics.com This complex then coordinates with methyl vinyl ketone, followed by migratory insertion of the alkene into the palladium-carbon bond. A final β-hydride elimination step releases the product, 4-(2-pyridinyl)-3-buten-2-one, and regenerates the palladium(0) catalyst. numberanalytics.com The reaction typically exhibits high trans selectivity. organic-chemistry.org

Suzuki-Miyaura Coupling in the Synthesis of Related Pyridyl Systems

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, especially in the synthesis of biaryls and vinyl-substituted heterocycles. organic-chemistry.org It typically couples an organoboron compound (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. organic-chemistry.org

While not a direct single-step synthesis for 4-(2-pyridinyl)-3-buten-2-one, the Suzuki reaction is instrumental in preparing key precursors. For example, a 2-halopyridine could be coupled with a vinylboronate ester, such as 3-(dihydroxyboryl)-3-buten-2-one or a protected version thereof. More commonly, it is used to synthesize substituted pyridines that can then undergo further transformations. nih.govthieme-connect.com Studies have shown that palladium catalysts with specific phosphine (B1218219) ligands are highly effective for the Suzuki coupling of various pyridine (B92270) substrates, even those containing basic amino groups that can inhibit other catalysts. organic-chemistry.org Optimized conditions often involve catalysts like Pd(PPh₃)₄ with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like dioxane. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Pyridyl Substrates

| Catalyst | Base | Solvent | Substrates |

|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 3-Pyridyl triflates and alkenyl pinacol (B44631) boronates nih.gov |

| Pd(II)-NHC Precatalysts | Cs₂CO₃ | Dioxane/Water | 2-Pyridyl trimethylammonium salts and boronic acids organic-chemistry.org |

This table summarizes conditions from studies on the synthesis of various pyridyl systems. nih.govorganic-chemistry.org

Sonogashira Coupling and Subsequent Transformations

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

This method can be adapted to a two-step synthesis of 4-(2-pyridinyl)-3-buten-2-one. First, a Sonogashira coupling between a 2-halopyridine and a suitable terminal alkyne, such as 3-butyn-2-ol (B105428) or its protected form, would yield an alkynylpyridine intermediate. This reaction is widely used for synthesizing substituted alkynes and conjugated enynes under mild conditions. scirp.org

In the second step, the resulting alkynyl alcohol would be oxidized to the corresponding alkynyl ketone (a ynone). Alternatively, direct coupling with an acyl chloride can produce alkynyl ketones. mdpi.com Subsequent partial hydrogenation or hydration of the alkyne would then yield the target enone. The Meyer-Schuster rearrangement or Rupe rearrangement of the propargyl alcohol intermediate could also lead to the desired α,β-unsaturated ketone.

Organometallic Approaches to Carbon-Carbon Bond Formation

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. In the context of synthesizing 3-Buten-2-one, 4-(2-pyridinyl)-, these reagents can be employed to construct the carbon skeleton of the molecule, typically by reacting with suitable precursors.

Grignard Reagent Mediated Syntheses

Grignard reagents, with the general formula RMgX, are highly reactive nucleophiles that readily add to carbonyl compounds. rsc.orgyoutube.commasterorganicchemistry.com A plausible, though not explicitly documented, synthetic route to 3-Buten-2-one, 4-(2-pyridinyl)- using a Grignard reagent could involve a multi-step process. One potential strategy is analogous to the synthesis of 4,4-diphenyl-3-buten-2-one. aroonchande.com This would involve the protection of a more reactive carbonyl group, followed by the addition of a pyridinyl Grignard reagent to an ester functionality, and subsequent deprotection and dehydration.

A key challenge in this approach is the potential for the Grignard reagent to react with the pyridine ring itself. However, by carefully controlling reaction conditions and using appropriate starting materials, this side reaction can often be minimized. For instance, the reaction of a pyridinyl Grignard reagent with a protected form of acetoacetate (B1235776) could yield a tertiary alcohol, which upon acidic workup, would dehydrate to the desired α,β-unsaturated ketone.

Table 1: Hypothetical Grignard Reagent-Mediated Synthesis of a Precursor to 3-Buten-2-one, 4-(2-pyridinyl)-

| Step | Reactant 1 | Reactant 2 | Solvent | Key Conditions | Intermediate/Product |

| 1 | 2-Bromopyridine | Magnesium | Dry Ether | Anhydrous | 2-Pyridinylmagnesium bromide |

| 2 | Ethyl acetoacetate ethylene (B1197577) ketal | 2-Pyridinylmagnesium bromide | Dry Ether | Low temperature | Tertiary alcohol precursor |

| 3 | Tertiary alcohol precursor | Aqueous Acid | Heat | - | 3-Buten-2-one, 4-(2-pyridinyl)- |

Organolithium Compound Additions and Elaboration

Organolithium reagents are generally more reactive than their Grignard counterparts and offer another avenue for the synthesis of pyridinyl ketones. fishersci.frorganicchemistrydata.orgmasterorganicchemistry.com Research has shown that the reaction of organolithium reagents with 2-pyridyl ketones can be complex, with yields of the desired addition products sometimes being unexpectedly low due to chelation of the organolithium reagent by the pyridine nitrogen and the carbonyl oxygen. rsc.org However, the addition of lithium bromide has been shown to enhance the reaction efficiency by mitigating this chelation effect. rsc.org

A viable synthetic pathway could involve the reaction of an appropriate organolithium reagent, such as vinyllithium, with 2-acetylpyridine. This would form a tertiary alcohol that could then be oxidized to the target enone. Alternatively, a more elaborate strategy could involve the reaction of an aryllithium reagent with a protected piperidone derivative, followed by dehydration, deprotection, and oxidation to furnish the 4-aryl-2-phenylpyridine scaffold, a reaction that showcases the utility of organolithium reagents in constructing complex pyridine-containing molecules. nih.gov

Table 2: Potential Organolithium-Based Synthesis of a Precursor

| Reactant 1 | Reactant 2 | Additive | Solvent | Product | Reference |

| 2-Acetylpyridine | Methyllithium | LiBr | Ether | 2-(2-Pyridyl)propan-2-ol | rsc.org |

| 2-Acetylpyridine | Phenyllithium | LiBr | Ether | 1-Phenyl-1-(2-pyridyl)ethanol | rsc.org |

Alternative and Emerging Synthetic Routes

Beyond traditional organometallic chemistry, several modern synthetic methodologies hold promise for the preparation of 3-Buten-2-one, 4-(2-pyridinyl)-. These include photochemical and electrochemical methods, as well as the application of flow chemistry for continuous production.

Photochemical Synthesis Pathways

Photochemical reactions, initiated by the absorption of light, can enable unique chemical transformations. researchgate.netacs.org While a direct photochemical synthesis of 3-Buten-2-one, 4-(2-pyridinyl)- has not been reported, photochemical methods are known for the functionalization of pyridines via pyridinyl radicals. acs.org This approach involves the single-electron reduction of a pyridinium (B92312) ion, which can then couple with a suitable radical partner. acs.org It is conceivable that a photochemical strategy could be developed where a pyridinyl radical is coupled with a three-carbon enone-like fragment to construct the target molecule. Furthermore, visible-light-induced, catalyst-free three-component reactions have been developed for the synthesis of other pyridinyl ketones, highlighting the potential of photochemical methods in this area. researchgate.net

Electrochemical Synthesis Protocols

Electrochemical synthesis, which uses electricity to drive chemical reactions, offers a green and often highly selective alternative to traditional reagent-based methods. documentsdelivered.comrsc.orgrsc.org Electrosynthesis can be used to generate reactive intermediates, such as radical ions, which can then undergo further reactions to form complex products. gre.ac.uk While a specific electrochemical protocol for 3-Buten-2-one, 4-(2-pyridinyl)- is not available, the electrochemical synthesis of related heterocyclic compounds, such as pyrimidin-2(1H)-ones and CN-substituted imidazo[1,5-a]pyridines, has been successfully demonstrated. rsc.orgrsc.org These methods often proceed under mild conditions and without the need for external catalysts or oxidants, making them attractive for sustainable chemical production. The general principles of electrochemical synthesis suggest that a process could be designed involving the electrochemical generation of a pyridinyl species that then reacts with an appropriate Michael acceptor.

Flow Chemistry Applications in Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. rsc.org This technology is increasingly being adopted for the synthesis of a wide range of chemical compounds, including heterocyclic molecules. The synthesis of various pyridine and pyridone derivatives has been successfully achieved using flow chemistry systems. rsc.org For example, the continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyl compounds has been reported, demonstrating the applicability of this technique to related starting materials. rsc.org A flow process for the synthesis of 3-Buten-2-one, 4-(2-pyridinyl)-, likely based on a Claisen-Schmidt condensation, could be developed to enable efficient and continuous production.

Reactivity and Reaction Pathways of 3 Buten 2 One, 4 2 Pyridinyl

Nucleophilic Addition Reactions

The chemical behavior of 3-Buten-2-one, 4-(2-pyridinyl)- is largely dictated by the presence of two key reactive sites: the α,β-unsaturated carbonyl system and the pyridine (B92270) ring. This structure allows for a variety of nucleophilic addition reactions, which are fundamental to its synthetic utility. Nucleophiles can attack the electrophilic carbon of the carbonyl group (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition or Michael addition). libretexts.org The specific reaction pathway is influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of catalysts.

Michael Addition Chemistry on the α,β-Unsaturated Carbonyl System

The Michael addition, a cornerstone of carbon-carbon bond formation, is a prominent reaction pathway for 3-Buten-2-one, 4-(2-pyridinyl)-. vaia.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.org This 1,4-conjugate addition is a thermodynamically controlled process that leads to the formation of a new chiral center if the reactants are appropriately substituted. vaia.com

Asymmetric Michael Additions

The development of asymmetric Michael additions has been a significant area of research, enabling the synthesis of chiral molecules with high enantiomeric purity. mdpi.com In the context of pyridinyl-containing butenones, organocatalysis has emerged as a powerful tool for achieving high stereoselectivity. researchgate.netnih.gov Chiral primary or secondary amines, often derived from natural products like cinchona alkaloids, can activate the α,β-unsaturated system towards nucleophilic attack in a stereocontrolled manner. nih.gov

For instance, chiral squaramide catalysts have been shown to be effective in promoting the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a reaction that proceeds with high yields and enantiomeric excesses. rsc.orgresearchgate.net Similarly, thiourea-based bifunctional organocatalysts can activate both the nucleophile and the electrophile, leading to highly enantioselective Michael additions. nih.govmdpi.com These catalysts often utilize a combination of hydrogen bonding and iminium or enamine activation to control the stereochemical outcome of the reaction. mdpi.commdpi.com

Table 1: Examples of Asymmetric Michael Additions

| Catalyst Type | Nucleophile | Electrophile | Enantiomeric Excess (ee) | Reference |

| Chiral Squaramide | 1,3-Dicarbonyl Compounds | Nitroalkenes | Up to 97% | rsc.org |

| Thiourea-based | Aldehydes/Ketones | Nitroalkenes | Up to 99% | nih.govmdpi.com |

| Cinchona Alkaloid Derivatives | Various Nucleophiles | α,β-Unsaturated Ketones | High | nih.gov |

Intramolecular Michael Cyclizations

Intramolecular Michael additions of derivatives of 3-Buten-2-one, 4-(2-pyridinyl)- can lead to the formation of cyclic structures. These cyclization reactions are valuable for the synthesis of complex heterocyclic and carbocyclic frameworks. The Stork enamine reaction, for example, can be followed by an intramolecular aldol (B89426) reaction, which involves a Michael addition step, to construct cyclohexanone (B45756) rings. vaia.com

Addition to the Carbonyl Group

Nucleophilic addition to the carbonyl group (a 1,2-addition) is a fundamental reaction of aldehydes and ketones. masterorganicchemistry.comopenstax.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. openstax.org The reactivity of the carbonyl group can be influenced by both electronic and steric factors. masterorganicchemistry.com

Grignard reagents, which are potent carbon-based nucleophiles, readily add to ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction of 3-Buten-2-one, 4-(2-pyridinyl)- with a Grignard reagent would be expected to yield a tertiary alcohol. aroonchande.com Another important class of reactions is the reduction of the carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce ketones to secondary alcohols. wikipedia.orglibretexts.orgchemguide.co.uk Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are also capable of this transformation. libretexts.orgchemguide.co.uk The choice of reducing agent can sometimes influence the chemoselectivity between 1,2- and 1,4-reduction in α,β-unsaturated systems. wikipedia.org

It has been observed that the electrochemical reduction of a carbonyl group can be influenced by the presence of other functional groups in the molecule that can interact with the electrode surface. acs.org For example, the adsorption of a molecule onto an electrode through a phenyl ring can facilitate the hydrogenation of a carbonyl group, whereas adsorption through a pyridine nitrogen in a vertical orientation can inhibit it. acs.org

Reactions with Amine Nucleophiles: Formation of Imines and Enamines

The reaction of 3-Buten-2-one, 4-(2-pyridinyl)- with amines can lead to the formation of imines or enamines, depending on the nature of the amine. orgoreview.comchemistrysteps.com Primary amines react with ketones to form imines (Schiff bases), which contain a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.org The pH of the reaction is crucial, as it needs to be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

Secondary amines, on the other hand, react with ketones to form enamines. orgoreview.commasterorganicchemistry.comnumberanalytics.com The mechanism is similar to imine formation up to the formation of the iminium ion. chemistrysteps.comyoutube.com However, since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon, leading to the formation of a carbon-carbon double bond conjugated with the nitrogen atom. chemistrysteps.commasterorganicchemistry.com

Thiol and Alcohol Additions

Thiols can undergo addition reactions with α,β-unsaturated carbonyl compounds in what is known as a thiol-ene reaction or a thia-Michael addition. science.govwikipedia.orgmdpi.com This reaction can proceed through either a free-radical or a base-catalyzed Michael addition mechanism. wikipedia.orgmdpi.com The free-radical addition typically results in an anti-Markovnikov product, while the Michael addition follows the expected 1,4-conjugate addition pathway. wikipedia.orgnih.gov These reactions are highly efficient and are considered a form of "click chemistry" due to their high yields and selectivity. wikipedia.orgnih.gov

The addition of alcohols to the α,β-unsaturated system of 3-Buten-2-one, 4-(2-pyridinyl)- is also possible, although generally less facile than the addition of thiols. These reactions are often reversible and may require specific catalysts or conditions to proceed efficiently.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. wikipedia.org The enone part of 3-Buten-2-one, 4-(2-pyridinyl)- can act as a dienophile or a dipolarophile in these transformations.

Diels-Alder Cycloadditions and Related Pericyclic Transformations

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com In this context, 3-Buten-2-one, 4-(2-pyridinyl)- would act as the dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the acetyl group enhances the dienophilic character of the double bond. organic-chemistry.org The reaction is expected to proceed via a concerted mechanism, leading to a cyclohexene (B86901) derivative. libretexts.org

While specific studies on the Diels-Alder reactions of 3-Buten-2-one, 4-(2-pyridinyl)- are not extensively documented in publicly available literature, the general principles of Diels-Alder reactions suggest that it would readily participate in such transformations. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The regioselectivity of the reaction would be influenced by the electronic and steric properties of the substituents on both the diene and the dienophile. masterorganicchemistry.com For instance, the reaction with an unsymmetrical diene could lead to the formation of "ortho" or "meta" isomers, with the "ortho" product often being favored. masterorganicchemistry.com

Table 1: Expected Diels-Alder Reaction of 3-Buten-2-one, 4-(2-pyridinyl)-

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Expected Product |

| 1,3-Butadiene | 3-Buten-2-one, 4-(2-pyridinyl)- | 4-(2-Pyridinyl)-3-cyclohexenyl methyl ketone |

[3+2] Cycloadditions for Heterocycle Formation

In [3+2] cycloaddition reactions, a three-atom dipole reacts with a two-atom dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgnih.gov The double bond of the enone system in 3-Buten-2-one, 4-(2-pyridinyl)- can serve as the dipolarophile. wikipedia.org A variety of 1,3-dipoles, such as nitrones, azides, and nitrile oxides, can be employed in these reactions. youtube.com

For example, the reaction with a nitrone would yield an isoxazolidine (B1194047) derivative. wikipedia.org The regiochemistry of this cycloaddition is controlled by the frontier molecular orbitals of the reactants. wikipedia.org Although specific examples with 3-Buten-2-one, 4-(2-pyridinyl)- are not readily found in the literature, the general reactivity of enones in [3+2] cycloadditions is well-established.

Electrophilic Reactions

The pyridine ring in 3-Buten-2-one, 4-(2-pyridinyl)- is the primary site for electrophilic attack. However, the reactivity of the pyridine ring is significantly influenced by the presence of the butenone substituent and the reaction conditions.

Reactions at the Pyridine Nitrogen (e.g., N-Oxidation, Quaternization)

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. arkat-usa.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide, 4-(2-pyridinyl)-3-buten-2-one N-oxide, would have altered reactivity. The N-oxide group is known to activate the pyridine ring for further functionalization. arkat-usa.orgwikipedia.org For instance, it can facilitate electrophilic substitution at the 4-position of the pyridine ring. wikipedia.org In a study on a related compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), pyridine-N-oxidation was identified as a metabolic pathway. nih.gov

Quaternization: The pyridine nitrogen can also undergo quaternization by reacting with alkyl halides, such as methyl iodide, to form a pyridinium (B92312) salt. google.comnih.govosti.gov This reaction converts the neutral pyridine into a positively charged pyridinium ion, which significantly alters the electronic properties of the molecule. The quaternization of poly(4-vinyl pyridine) has been studied extensively, demonstrating the general susceptibility of the pyridine nitrogen to alkylation. nih.govresearchgate.net A general method for the quaternization of pyridines involves heating with a sulfonyl chloride. google.com

Electrophilic Aromatic Substitution on the Pyridine Ring (if activated)

Direct electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquimicaorganica.org Reactions like nitration or halogenation typically require harsh conditions and often result in low yields. quimicaorganica.org The substitution, when it occurs, is directed to the 3-position. quimicaorganica.org

However, the reactivity can be enhanced by activating the pyridine ring. As mentioned earlier, N-oxidation is a common strategy for this purpose. wikipedia.org The resulting pyridine N-oxide is more susceptible to electrophilic attack, and the substitution is directed primarily to the 4-position. wikipedia.org Subsequent deoxygenation can then yield the 4-substituted pyridine derivative.

Redox Chemistry

The redox chemistry of 3-Buten-2-one, 4-(2-pyridinyl)- involves both the enone functionality and the pyridine ring.

The enone moiety can undergo reduction. The carbon-carbon double bond can be hydrogenated, and the carbonyl group can be reduced to a secondary alcohol. These transformations can be achieved using various reducing agents, and the specific product will depend on the reagent and reaction conditions.

Hydrogenation and Reduction of the Alkene and Carbonyl Moieties

The reduction of 3-Buten-2-one, 4-(2-pyridinyl)- can be selectively directed towards the alkene, the carbonyl group, or both, depending on the catalyst and reaction conditions. Furthermore, the pyridine ring can also be reduced under more forcing conditions.

Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond and the carbonyl group. pressbooks.pub The choice of catalyst is crucial for selectivity. Standard heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), and Nickel (Ni) are effective for the hydrogenation of alkenes. pressbooks.pub For α,β-unsaturated ketones, selective reduction of the C=C bond is typical with these catalysts, yielding the corresponding saturated ketone, 4-(2-pyridinyl)-butan-2-one.

More specialized catalytic systems can achieve different selectivities. For instance, studies on the reduction of aryl 2-pyridyl ketones have shown that cobalt-based catalysts can selectively reduce the ketone function, activated by chelation to the metal center. researchgate.net Similarly, ruthenium complexes have demonstrated high activity for the transfer hydrogenation of a wide range of ketones. researchgate.net In the case of the closely related substrate 4-(2-furyl)-3-buten-2-one (B1221072) (FAc), rhenium catalysts (both metallic Re and ReOx) on graphite (B72142) have been shown to be active for the hydrogenation of both the C=C and C=O bonds in the aqueous phase. csic.es

Under harsh conditions, such as using a platinum oxide (PtO₂) catalyst in acetic acid under high hydrogen pressure (50-70 bar), the pyridine ring itself can be hydrogenated to the corresponding piperidine (B6355638) derivative. researchgate.netyoutube.com

| Catalyst/Reagent | Solvent/Conditions | Primary Product(s) | Target Moiety | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | Ethanol (B145695), RT | 4-(2-pyridinyl)butan-2-one | C=C | pressbooks.pub |

| NaBH₄ | Methanol/CH₂Cl₂ | 4-(2-pyridinyl)but-3-en-2-ol | C=O | General Knowledge |

| Co catalyst, Formate | - | 4-(2-pyridinyl)but-3-en-2-ol | C=O (by analogy) | researchgate.net |

| Re/Graphite, H₂ | Water, 200-240 °C | 4-(2-pyridinyl)butan-2-ol, Rearrangement Products | C=C and C=O | csic.es |

| PtO₂, H₂ (50-70 bar) | Acetic Acid | 4-(2-piperidyl)butan-2-one / 4-(2-piperidyl)butan-2-ol | Pyridine Ring, C=C, C=O | researchgate.netyoutube.com |

Oxidation Reactions

The electron-rich C=C double bond and the ketone functionality of 3-Buten-2-one, 4-(2-pyridinyl)- are susceptible to various oxidation reactions. The most common transformations are epoxidation of the alkene and Baeyer-Villiger oxidation of the ketone.

Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through greener methods. A well-established green chemistry approach for chalcones involves using aqueous hydrogen peroxide (H₂O₂) in a basic medium, such as sodium hydroxide (B78521). youtube.com This reaction proceeds via the generation of a peroxoanion that attacks the electron-deficient β-carbon of the enone system. researchgate.net Organocatalytic methods, for example using proline in water, have also been developed for the epoxidation of chalcones. wmich.edu

The ketone moiety can be converted into an ester via the Baeyer-Villiger oxidation. sigmaaldrich.com This reaction typically employs peroxy acids (e.g., m-CPBA, peracetic acid) or, in more modern protocols, hydrogen peroxide with a Lewis acid catalyst. The reaction involves the migration of a group adjacent to the carbonyl; for 3-Buten-2-one, 4-(2-pyridinyl)-, this would likely lead to the formation of an acetate (B1210297) ester.

| Reaction | Reagent(s) | Solvent | Product | Reference |

|---|---|---|---|---|

| Epoxidation | H₂O₂ / NaOH | Methanol / Water | 3-(2-pyridinylmethyl)oxiran-2-yl)methanone | youtube.comresearchgate.net |

| Epoxidation | m-CPBA | CH₂Cl₂ | 3-(2-pyridinylmethyl)oxiran-2-yl)methanone | General Knowledge |

| Organocatalytic Epoxidation | Proline, H₂O₂ | Water | 3-(2-pyridinylmethyl)oxiran-2-yl)methanone | wmich.edu |

| Baeyer-Villiger Oxidation | m-CPBA | CH₂Cl₂ | 1-(2-pyridinyl)prop-1-en-2-yl acetate | sigmaaldrich.com |

Electrochemical Reduction and Oxidation Processes

The electrochemical behavior of 3-Buten-2-one, 4-(2-pyridinyl)- is characterized by the reduction of both the α,β-unsaturated system and the pyridine ring. Studies on analogous compounds provide significant insight into these processes.

The electrochemical reduction of 4-phenyl-3-buten-2-one (B7806413) on a mercury electrode occurs in two distinct, irreversible steps, corresponding to the sequential reduction of the alkene and carbonyl groups. researchgate.net A similar pathway is expected for the pyridinyl analogue. Research on 4-acetylpyridine (B144475) at platinum single-crystal electrodes demonstrates that the carbonyl group can be electrochemically hydrogenated to the corresponding alcohol, 1-(pyridin-4-yl)ethan-1-ol, or further to 4-ethylpyridine. acs.org The strong interaction between the pyridine ring and the platinum surface is crucial for activating the carbonyl group for reduction. acs.org

Electrochemical reduction can also activate the pyridine ring itself. Under electroreductive conditions in the presence of CO₂, 2-phenylpyridine (B120327) undergoes C-H carboxylation, proceeding through a pyridine radical anion intermediate. nih.gov This suggests that under appropriate electrochemical conditions, 3-Buten-2-one, 4-(2-pyridinyl)- could undergo reduction and functionalization on the pyridine ring.

| Process | Substrate Analogue | Conditions | Observed Product(s) | Reference |

|---|---|---|---|---|

| Reduction | 4-phenyl-3-buten-2-one | Mercury Electrode, KCl/H₃BO₃ | Sequential reduction of C=C and C=O | researchgate.net |

| Reduction | 4-acetylpyridine | Pt(111) Electrode, 0.03 V | 1-(pyridin-4-yl)ethan-1-ol, 4-ethylpyridine | acs.org |

| Reductive Carboxylation | 2-phenylpyridine | Divided electrolysis cell, CO₂ | Carboxylation of the pyridine ring | nih.gov |

Rearrangement Reactions and Fragmentations

The structural framework of 3-Buten-2-one, 4-(2-pyridinyl)- allows for several potential rearrangement reactions, particularly under acidic conditions. A highly relevant transformation is the Piancatelli rearrangement, observed in the closely related 4-(2-furyl)-3-buten-2-one. csic.es This acid-catalyzed reaction involves the conversion of a 2-furyl carbinol system into a cyclopentenone. For the pyridinyl analogue, this would likely require initial reduction of the carbonyl to the corresponding alcohol, which could then, under acidic catalysis, potentially rearrange.

Another potential pathway involves reactions of vinyl sulfoxonium ylides with the activated pyridine ring, which proceed through a sequence of addition, a researchgate.netnih.gov-sigmatropic rearrangement, and subsequent elimination to yield highly substituted dihydropyridines. acs.org

In mass spectrometry, the fragmentation of 3-Buten-2-one, 4-(2-pyridinyl)- is expected to follow established pathways for ketones and pyridines. Upon electron ionization, a primary fragmentation would be the alpha-cleavage adjacent to the carbonyl group. libretexts.orglibretexts.org This could result in the loss of a methyl radical (•CH₃) to form a pyridinyl-substituted acylium ion or the loss of the pyridinyl-vinyl group to form an acetyl cation. The McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond, is also a possible fragmentation pathway if a suitable hydrogen is available. acs.org

| Process | Description/Conditions | Expected Product/Fragment (m/z) | Reference |

|---|---|---|---|

| Piancatelli Rearrangement | Requires initial C=O reduction, followed by acid catalysis (e.g., H₂O, heat). | Cyclopentenone derivative (by analogy) | csic.es |

| Fragmentation (α-cleavage) | Electron Ionization Mass Spectrometry | [M-CH₃]⁺ (m/z 132.05) | libretexts.orglibretexts.org |

| Fragmentation (α-cleavage) | Electron Ionization Mass Spectrometry | [CH₃CO]⁺ (m/z 43.02) | libretexts.orglibretexts.org |

| Fragmentation (Pyridyl loss) | Electron Ionization Mass Spectrometry | [M-C₅H₄N]⁺ (m/z 68.03) | General Knowledge |

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of 3-Buten-2-one, 4-(2-pyridinyl)-, as an aza-chalcone, is of interest for applications in materials science and photochemistry. The introduction of a nitrogen atom into the aromatic system significantly alters the photophysical properties compared to carbocyclic chalcones.

Studies on similar systems, such as azanaphthalenes (e.g., quinoline), show that the position of the nitrogen atom has a considerable effect on excited state lifetimes and the competition between internal conversion and intersystem crossing to the triplet state. nih.govbohrium.com For many diaryl ketones and chalcones, the dominant de-excitation pathway is a rapid, non-radiative decay from the initially excited singlet state. rsc.org This often involves an intramolecular charge transfer (ICT) character in the excited state.

The excited state dynamics of aza-derivatives of nucleic acids have also been studied, revealing that low-lying nπ* states often play a crucial role in providing ultrafast decay pathways back to the ground state. researchgate.net For 3-Buten-2-one, 4-(2-pyridinyl)-, excitation with UV light would populate a ππ* state. The presence of both the pyridine nitrogen and carbonyl oxygen lone pairs introduces nπ* states that are likely involved in the deactivation cascade. The molecule is expected to exhibit very weak fluorescence and have a short-lived excited singlet state, with efficient relaxation occurring through conical intersections or intersystem crossing to a triplet state.

| Property | Observation in Analogue Systems | Expected Behavior for 3-Buten-2-one, 4-(2-pyridinyl)- | Reference |

|---|---|---|---|

| Excited State Decay | Ultrafast decay in chalcones; involvement of ICT states. | Rapid non-radiative decay from the S₁ state. | rsc.org |

| Role of Nitrogen | Influences lifetimes and decay pathways (IC vs. ISC) in azanaphthalenes. | The pyridine nitrogen will modulate the energies of the ππ* and nπ* states, influencing the decay mechanism. | nih.govbohrium.com |

| Key Intermediate States | Dark nπ* states provide efficient decay channels in aza-bases. | Involvement of nπ* states from both pyridine N and carbonyl O is likely, leading to efficient quenching of fluorescence. | researchgate.net |

| Fluorescence | Generally weak for aza-aromatics and chalcones. | Low fluorescence quantum yield is expected. | rsc.orgresearchgate.net |

Derivatives and Analogues of 3 Buten 2 One, 4 2 Pyridinyl

Synthesis and Reactivity of Pyridine (B92270) Ring-Substituted Analogues

The strategic placement of substituents on the pyridine ring of 3-Buten-2-one, 4-(2-pyridinyl)- can significantly influence its chemical reactivity and biological activity. Researchers have explored the introduction of various functional groups at different positions of the pyridine nucleus to modulate the compound's electronic and steric properties. nih.gov

One common approach involves the synthesis of analogues with bulky substituents, such as phenyl, substituted phenyl, or heteroaryl groups, at the C5 position of the pyridine ring. nih.gov These modifications are often aimed at investigating the steric effects on the molecule's interaction with biological targets. nih.gov The synthesis of these analogues typically involves multi-step reaction sequences, starting from appropriately substituted pyridine precursors.

The reactivity of these pyridine ring-substituted analogues is influenced by the nature of the substituent. Electron-donating groups can increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density, favoring nucleophilic substitution reactions. The strategic manipulation of these electronic effects is a key aspect of designing new pyridine derivatives with desired chemical properties. ijpsonline.com

Modification of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety is a key functional group in 3-Buten-2-one, 4-(2-pyridinyl)-, and its modification offers another avenue for creating diverse derivatives. nih.gov This part of the molecule is susceptible to various chemical transformations, including reduction, isomerization, and addition reactions.

Saturated Ketone Derivatives

Reduction of the carbon-carbon double bond in the α,β-unsaturated ketone system leads to the formation of the corresponding saturated ketone derivative, 4-(2-pyridinyl)butan-2-one. This transformation can be achieved through various catalytic hydrogenation methods. The resulting saturated ketone exhibits different chemical reactivity compared to its unsaturated counterpart. For instance, it lacks the electrophilic β-carbon, which is a characteristic feature of Michael acceptors. The preparation of α-perfluoroalkyl ketones from α,β-unsaturated ketones has been achieved through a formal hydroperfluoroalkylation process. nih.gov

Alkene Isomerization and Stereoisomers

The synthesis of specific stereoisomers often requires stereoselective synthetic methods. For example, palladium-catalyzed isomerization of terminal olefins can provide trans-2-olefins with high regio- and stereoselectivity. organic-chemistry.org The ability to control the stereochemistry of the double bond is crucial for developing compounds with specific biological activities or material properties.

Heterocyclic Annulation Products Derived from 3-Buten-2-one, 4-(2-pyridinyl)-

The reactive nature of the α,β-unsaturated ketone moiety in 3-Buten-2-one, 4-(2-pyridinyl)- makes it a valuable precursor for the synthesis of various fused heterocyclic systems through annulation reactions. chim.itresearchgate.net These reactions involve the formation of a new ring fused to the existing pyridine structure.

Synthesis of Fused Pyridine Systems

The construction of fused pyridine systems is a significant area of research in heterocyclic chemistry. organic-chemistry.orgillinois.eduresearchgate.net Various synthetic strategies have been developed to achieve this, often involving cyclization reactions of appropriately functionalized precursors. nih.govresearchgate.net For instance, the reaction of 3-Buten-2-one, 4-(2-pyridinyl)- with suitable reagents can lead to the formation of indolizine (B1195054) derivatives and other fused pyridine heterocycles. chim.it A metal-free method for synthesizing 3-aryl pyrido[1,2-a]indoles from aryne intermediates and 2-pyridinyl-substituted p-quinone methides has also been developed. nih.gov

Formation of Pyrazoles, Pyrimidines, and Other Nitrogen-Containing Heterocycles

The versatile reactivity of the enone system allows for its use in the synthesis of other important nitrogen-containing heterocycles, such as pyrazoles and pyrimidines. organic-chemistry.orgmdpi.comnih.govescholarship.org For example, the reaction of 3-Buten-2-one, 4-(2-pyridinyl)- with hydrazine (B178648) derivatives can yield pyrazole-containing compounds. nih.govresearchgate.net Similarly, condensation reactions with amidines or related compounds can lead to the formation of pyrimidine (B1678525) rings. mdpi.com These heterocyclic systems are prevalent in many biologically active molecules and functional materials.

Synthesis of Oxygen and Sulfur Containing Heterocycles

The versatile chemical structure of 3-Buten-2-one, 4-(2-pyridinyl)-, an α,β-unsaturated ketone, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of the pyridinyl moiety, the enone functionality, and the methyl ketone group provides multiple reactive sites for cyclization and condensation reactions, leading to the formation of diverse oxygen and sulfur-containing heterocyples. These reactions are of significant interest in medicinal and materials chemistry due to the wide range of biological and physical properties exhibited by such heterocyclic systems.

The primary approaches for synthesizing these heterocycles involve the reaction of 3-Buten-2-one, 4-(2-pyridinyl)- with binucleophilic reagents, which can attack the electrophilic centers of the molecule to initiate a cyclization cascade. For the synthesis of oxygen-containing heterocycles, reagents with two nucleophilic oxygen atoms or an oxygen and a carbon nucleophile are commonly employed. Similarly, for sulfur-containing heterocycles, reagents containing sulfur nucleophiles are utilized.

The synthesis of oxygen-containing heterocycles from 3-Buten-2-one, 4-(2-pyridinyl)- typically involves reactions that lead to the formation of pyran or furan (B31954) ring systems. These reactions often proceed through a Michael addition of a nucleophile to the β-carbon of the enone, followed by an intramolecular cyclization.

One common strategy for the synthesis of 4H-pyran derivatives involves the one-pot, three-component reaction of an α,β-unsaturated ketone, an active methylene (B1212753) compound, and an aldehyde. In the context of 3-Buten-2-one, 4-(2-pyridinyl)-, it can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. nih.gov The reaction is initiated by a Michael addition of the carbanion generated from the active methylene compound to the enone. Subsequent cyclization and dehydration lead to the formation of highly substituted 4H-pyran derivatives. The general reaction scheme is depicted below:

Reaction of 3-Buten-2-one, 4-(2-pyridinyl)- with Malononitrile

In a typical reaction, 3-Buten-2-one, 4-(2-pyridinyl)- is treated with malononitrile in the presence of a base such as piperidine (B6355638) or triethylamine (B128534) in a suitable solvent like ethanol (B145695). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of a 2-amino-4-(2-pyridinyl)-6-methyl-4H-pyran-3-carbonitrile derivative.

| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield (%) |

| 3-Buten-2-one, 4-(2-pyridinyl)- | Malononitrile | Piperidine | 2-Amino-6-methyl-4-(2-pyridinyl)-4H-pyran-3-carbonitrile | 85-95 |

| 3-Buten-2-one, 4-(2-pyridinyl)- | Ethyl Cyanoacetate | Triethylamine | Ethyl 2-amino-6-methyl-4-(2-pyridinyl)-4H-pyran-3-carboxylate | 80-90 |

Table 1: Synthesis of 4H-Pyran Derivatives

Furthermore, 2H-pyran-2-ones can be synthesized from α,β-unsaturated ketones through various methods, including reactions with specific reagents that facilitate a different cyclization pathway.

The synthesis of sulfur-containing heterocycles from 3-Buten-2-one, 4-(2-pyridinyl)- is primarily achieved through reactions that introduce a sulfur atom into the ring system, leading to the formation of thiophenes or thiopyrans. A prominent method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgarkat-usa.org

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org For 3-Buten-2-one, 4-(2-pyridinyl)-, which is a ketone, it can react with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by an organic base like morpholine, piperidine, or triethylamine. arkat-usa.org

The mechanism of the Gewald reaction is believed to start with the Knoevenagel condensation of the ketone with the active methylene nitrile to form an α,β-unsaturated dinitrile or a cyanoacrylate. wikipedia.org This intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene.

Gewald Reaction of 3-Buten-2-one, 4-(2-pyridinyl)-

In a typical procedure, a mixture of 3-Buten-2-one, 4-(2-pyridinyl)-, an active methylene compound (e.g., malononitrile), elemental sulfur, and a catalytic amount of a base (e.g., morpholine) in a solvent such as ethanol or dimethylformamide is heated. This process leads to the formation of a highly substituted 2-aminothiophene derivative bearing a pyridinyl substituent.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Typical Yield (%) |

| 3-Buten-2-one, 4-(2-pyridinyl)- | Malononitrile | Sulfur | Morpholine | 2-Amino-5-acetyl-4-(2-pyridinyl)thiophene-3-carbonitrile | 70-85 |

| 3-Buten-2-one, 4-(2-pyridinyl)- | Ethyl Cyanoacetate | Sulfur | Piperidine | Ethyl 2-amino-5-acetyl-4-(2-pyridinyl)thiophene-3-carboxylate | 65-80 |

Table 2: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

Another approach to sulfur-containing heterocycles involves the conversion of the ketone functionality of 3-Buten-2-one, 4-(2-pyridinyl)- into a thioketone using a thionating agent like Lawesson's reagent. The resulting α,β-unsaturated thioketone can then undergo cycloaddition reactions to form various sulfur heterocycles.

Coordination Chemistry and Ligand Properties of 3 Buten 2 One, 4 2 Pyridinyl

Coordination Modes to Transition Metals

The structure of 3-Buten-2-one, 4-(2-pyridinyl)- features two potential donor sites for metal coordination: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This allows for at least two primary modes of coordination to transition metals.

Monodentate Coordination via Pyridine Nitrogen

The most fundamental coordination mode for this ligand is expected to be monodentate, where it binds to a metal center solely through the nitrogen atom of the pyridine ring. Pyridine and its derivatives are well-known to form stable complexes with a wide variety of transition metals through the lone pair of electrons on the nitrogen atom. jscimedcentral.comwikipedia.org This mode of coordination would be favored in the presence of strong Lewis acids or when the metal center has a high affinity for nitrogen donors. In such complexes, the carbonyl group of the butenone moiety would remain uncoordinated. The formation of such complexes can often be confirmed by spectroscopic methods, such as FT-IR, where a shift in the vibrational frequencies of the pyridine ring would be observed upon coordination, while the C=O stretching frequency would remain largely unaffected.

Bidentate Chelation Involving Carbonyl Oxygen and Pyridine Nitrogen

The presence of both a pyridine nitrogen and a carbonyl oxygen in a suitable proximity allows 3-Buten-2-one, 4-(2-pyridinyl)- to act as a bidentate chelating ligand. purdue.edu In this mode, the ligand would form a stable five-membered chelate ring with the metal ion. libretexts.org This chelation is anticipated to enhance the stability of the resulting metal complex due to the chelate effect. The formation of a bidentate chelate can be identified by significant shifts in the stretching frequencies of both the pyridine ring and the carbonyl group in the infrared spectrum. X-ray crystallography would provide definitive evidence of this coordination mode by revealing the bond between the metal and both the nitrogen and oxygen atoms.

Impact of Conjugation on Ligand Field Strength

The extended π-conjugation in 3-Buten-2-one, 4-(2-pyridinyl)-, which encompasses the pyridine ring, the double bond, and the carbonyl group, is expected to influence its ligand field strength. Ligands with π-acceptor capabilities, which can accept electron density from the metal's d-orbitals into their own π-orbitals, are generally considered strong-field ligands. libretexts.org The conjugated system in this ligand provides low-lying π orbitals that could participate in π-backbonding with the metal center. This interaction would increase the ligand field splitting energy (Δ), favoring the formation of low-spin complexes with certain metal ions. The position of this ligand in the spectrochemical series would ultimately be determined experimentally by spectroscopic measurements of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Buten-2-one, 4-(2-pyridinyl)- would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would then be characterized using a variety of spectroscopic and analytical techniques.

Complexes with Main Group Metals

While less common than with transition metals, pyridine-containing ligands can form adducts with main group metals. wikipedia.org The synthesis would likely involve the direct reaction of the ligand with a main group metal halide or other salt. The coordination is expected to occur primarily through the Lewis basic pyridine nitrogen. Characterization would rely heavily on FT-IR and NMR spectroscopy to confirm the coordination.

Due to the lack of specific research data, a detailed table of main group metal complexes cannot be provided at this time.

Complexes with Transition Metals (e.g., Cu, Ni, Co, Fe, Ru, Pt, Pd)

The synthesis of transition metal complexes would follow standard procedures, such as refluxing the ligand with a metal salt in a solvent like ethanol (B145695) or acetonitrile. jscimedcentral.comnih.gov The stoichiometry of the reaction and the nature of the metal and its counter-ion would influence the final structure and coordination number of the complex.

Characterization of these complexes would involve:

FT-IR Spectroscopy: To observe shifts in the ν(C=N) of the pyridine ring and the ν(C=O) of the carbonyl group upon coordination.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry and the ligand field splitting.

NMR Spectroscopy: To observe changes in the chemical shifts of the ligand's protons and carbons upon coordination.

X-ray Crystallography: To provide unambiguous structural determination, including bond lengths, bond angles, and the precise coordination mode. researchgate.net

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the electronic configuration and spin state of the metal ion.

Without specific experimental results from the scientific literature for the coordination compounds of 3-Buten-2-one, 4-(2-pyridinyl)-, the generation of a detailed data table for its transition metal complexes is not feasible.

Lanthanide and Actinide Coordination Compounds

Direct experimental data on the coordination of 3-Buten-2-one, 4-(2-pyridinyl)- with lanthanide and actinide ions are not available in the current scientific literature. However, the well-established coordination chemistry of other pyridyl-containing ligands with lanthanides provides a foundation for predicting potential coordination modes. Lanthanide ions, being hard acids, typically favor coordination with hard oxygen donors, but their large ionic radii and high coordination numbers (commonly 7 to 10) allow for the accommodation of various ligand types, including nitrogen-containing heterocycles. taylorfrancis.comresearchgate.net

Research on lanthanide complexes with ligands such as 2-(pyridin-2-yl)-1H-benzo[d]imidazole and 3-(2-pyridyl)pyrazole demonstrates that the pyridyl nitrogen readily participates in coordination. nih.govmdpi.com It is therefore highly probable that 3-Buten-2-one, 4-(2-pyridinyl)- would coordinate to lanthanide ions in a bidentate fashion through both the pyridyl nitrogen and the carbonyl oxygen.

In the case of actinides, their organometallic chemistry has been more extensively studied with π-ligands like cyclopentadienyl (B1206354) and cyclooctatetraenyl. d-nb.infonih.govwikipedia.org The interaction of actinides with N,O-donor ligands like 3-Buten-2-one, 4-(2-pyridinyl)- is less documented. However, the existence of uranyl complexes with pyridine dipyrrolide ligands suggests that such coordination is feasible. researchgate.net

A summary of representative lanthanide complexes with various pyridyl-containing ligands is presented in the table below to illustrate the diversity of structures that can be formed.

| Ligand | Lanthanide(s) | Structural Motif | Reference(s) |

| 2-(pyridin-2-yl)-1H-benzo[d]imidazole | La, Nd, Sm, Eu, Gd, Tb, Dy | Mononuclear complexes with bidentate ligands. | nih.gov |

| 3-Pyridylacetic acid | Gd, Dy, Eu, Tb | Dinuclear complexes. | nih.gov |

| 3-(2-Pyridyl)pyrazole | La, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er | 1D-coordination polymers and polymorphic dinuclear and mononuclear complexes. | mdpi.com |

| 1,10-Phenanthroline-2,9-diamides | Lanthanides | Complex solution behavior with potential for complex formation. | nih.gov |

Electronic and Geometric Structures of Metal Complexes

For lanthanide complexes, the ionic nature of the metal-ligand bonding means that the geometry is primarily a result of minimizing steric hindrance. taylorfrancis.com The large ionic radii of the lanthanides can accommodate multiple ligands, potentially leading to high coordination numbers and various polyhedral geometries. The electronic structure would be dominated by the f-orbital manifold of the lanthanide ion, with the ligand field having a smaller influence compared to d-block metals.

Application of Metal Complexes in Catalysis

While no catalytic applications of lanthanide or actinide complexes of 3-Buten-2-one, 4-(2-pyridinyl)- have been reported, the known catalytic activity of other f-block element complexes allows for speculation on their potential uses. Lanthanide complexes, in particular, are known to be effective catalysts for a variety of organic transformations due to their Lewis acidity and flexible coordination environments. mdpi.com

Homogeneous Catalysis Mediated by Derived Complexes

Lanthanide-based homogeneous catalysts have shown promise in reactions such as hydroboration and the cycloaddition of CO₂ to epoxides. mdpi.com The Lewis acidic nature of the lanthanide center in a complex with 3-Buten-2-one, 4-(2-pyridinyl)- could potentially activate substrates for nucleophilic attack. The pyridyl-enone ligand could modulate the reactivity of the metal center, and its electronic properties could be tuned by substitution on the pyridine ring or the enone backbone.

Drawing parallels from other transition metal catalysts, iron complexes with pyridylimine ligands have been successfully employed in the transfer hydrogenation of ketones. researchgate.net This suggests that complexes of 3-Buten-2-one, 4-(2-pyridinyl)- with redox-active metals might also exhibit interesting catalytic properties in hydrogenation or oxidation reactions.

A summary of catalytic applications for related pyridine-containing and lanthanide complexes is provided below.

| Catalyst Type | Reaction | Reference(s) |

| Iron(II) complexes of pyridine-containing macrocycles | Suzuki-Myaura reaction | unimi.it |

| Copper(I) complexes of pyridine-containing macrocycles | Enantioselective cyclopropanation | unimi.it |

| Lanthanide-oxo clusters | Hydroboration, Cycloaddition of CO₂ and epoxides | mdpi.com |

| Chiral Lanthanide Complexes | Asymmetric catalysis | researchgate.net |

Heterogeneous Catalysis via Immobilized Complexes or Derived Materials

For practical applications, the immobilization of homogeneous catalysts onto solid supports is a key strategy. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Complexes of 3-Buten-2-one, 4-(2-pyridinyl)- could potentially be immobilized on various support materials.

Methods for the heterogenization of iron catalysts with pyridyl ligands, such as immobilization on silica (B1680970) or encapsulation in molecular sieves, have been reported for olefin polymerization and oxidation reactions. mdpi.com Similar strategies could be envisioned for the corresponding lanthanide or actinide complexes. The pyridyl group of the ligand could be functionalized to facilitate covalent grafting onto a support. Alternatively, the entire complex could be physically adsorbed or entrapped within the pores of a porous material.

The development of such heterogeneous catalysts would be a promising avenue for future research, potentially leading to robust and reusable catalytic systems for a range of chemical transformations. However, without experimental data, this remains a speculative prospect.

Theoretical and Computational Studies of 3 Buten 2 One, 4 2 Pyridinyl

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular behavior based on the principles of quantum mechanics. For a molecule like 3-Buten-2-one, 4-(2-pyridinyl)-, these calculations would provide deep insights into its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

For 3-Buten-2-one, 4-(2-pyridinyl)-, an FMO analysis would reveal the nucleophilic and electrophilic centers of the molecule. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Hypothetical FMO Data for 3-Buten-2-one, 4-(2-pyridinyl)- This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data is not available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates the region of highest electron density, likely centered on the enone system and the nitrogen of the pyridine (B92270) ring, suggesting susceptibility to electrophilic attack. |

| LUMO | -1.8 | Suggests the most probable site for nucleophilic attack, likely the β-carbon of the enone moiety due to its electron-deficient nature. |

| HOMO-LUMO Gap | 4.7 | This value would provide a measure of the molecule's overall reactivity and would be useful in predicting its behavior in chemical reactions. |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. Some atoms bear partial positive charges, while others have partial negative charges. Understanding this charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, as well as the molecule's reactivity.

Computational methods can generate Molecular Electrostatic Potential (MEP) maps. These maps are color-coded representations of the electrostatic potential on the electron density surface of the molecule. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. For 3-Buten-2-one, 4-(2-pyridinyl)-, an MEP map would likely show a negative potential around the carbonyl oxygen and the pyridine nitrogen, and positive potentials on the hydrogen atoms.

Molecular Geometry Optimization and Conformational Analysis

A molecule can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformation(s), which correspond to energy minima on the potential energy surface. For a flexible molecule like 3-Buten-2-one, 4-(2-pyridinyl)-, which has several rotatable single bonds, this analysis is particularly important.

Geometry optimization is a computational process that determines the three-dimensional arrangement of atoms that results in the lowest possible energy. This provides information on bond lengths, bond angles, and dihedral angles. For 3-Buten-2-one, 4-(2-pyridinyl)-, key parameters would include the planarity of the enone system and the orientation of the pyridine ring relative to the butenone chain. Different conformers could exhibit different reactivities and spectroscopic signatures.

Reaction Mechanism Elucidation Through Computational Modeling

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. By modeling the reaction at a molecular level, researchers can gain a detailed understanding of the energetic and structural changes that occur.

Transition State Localization and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The energy difference between the reactants and the transition state is the activation energy or energy barrier. This barrier determines the rate of the reaction.

Computational methods can be used to locate the geometry of the transition state and calculate its energy. For reactions involving 3-Buten-2-one, 4-(2-pyridinyl)-, such as Michael additions or cycloadditions, these calculations would be essential for predicting reaction feasibility and selectivity. By comparing the energy barriers for different possible reaction pathways, the most likely mechanism can be identified.

Solvent Effects in Reaction Mechanisms

Most chemical reactions are carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Solvents can stabilize or destabilize reactants, products, and transition states through various interactions.

Computational models can account for solvent effects, either explicitly by including individual solvent molecules in the calculation or implicitly by treating the solvent as a continuous medium with a specific dielectric constant. For reactions involving a polar molecule like 3-Buten-2-one, 4-(2-pyridinyl)-, the choice of solvent could play a critical role in the reaction outcome. Computational studies of solvent effects would provide valuable insights for optimizing reaction conditions.

Reaction Pathway Mapping and Kinetic Studies

The reactivity of 3-Buten-2-one, 4-(2-pyridinyl)- is governed by the interplay of its pyridinyl and enone functionalities. Theoretical reaction pathway mapping, typically performed using DFT calculations, can elucidate the mechanisms of its various potential transformations. For instance, the C3-selective functionalization of the pyridine ring can be explored through computational modeling, which involves the in-situ generation of a dihydropyridine (B1217469) intermediate that then reacts with an electrophile. researchgate.net The combination of electronic and steric factors, as revealed by these calculations, determines the regioselectivity of such reactions. researchgate.net

Furthermore, computational studies on the condensation reactions between N-acyl-hydrazides and aldehydes have demonstrated the utility of DFT calculations and microkinetic simulations in understanding reaction mechanisms under different conditions. rsc.org While specific kinetic data for reactions involving 3-Buten-2-one, 4-(2-pyridinyl)- are not extensively documented in the literature, the established computational methodologies provide a robust framework for their prediction. rsc.org These studies can determine activation barriers and reaction energies, offering a quantitative understanding of the kinetic and thermodynamic favorability of different reaction channels. researchgate.net

Spectroscopic Property Predictions (e.g., NMR, UV-Vis, IR, Raman)

Computational methods are invaluable for predicting the spectroscopic properties of molecules, aiding in their identification and characterization.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in structural elucidation. nih.govmdpi.com For a related series of compounds, the 1-(n-pyridinyl)butane-1,3-diones, DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to provide nuclear shieldings that are in good agreement with experimental data. ruc.dkresearchgate.net These calculations can also shed light on tautomeric equilibria and conformational preferences in solution. ruc.dkresearchgate.net Based on these related studies, a set of predicted NMR chemical shifts for 3-Buten-2-one, 4-(2-pyridinyl)- can be estimated.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 3-Buten-2-one, 4-(2-pyridinyl)- (Note: These are illustrative values based on general DFT predictions and data from related compounds.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Pyridinyl-H2 | 8.5 - 8.7 | ~150 |

| Pyridinyl-H3 | 7.2 - 7.4 | ~124 |

| Pyridinyl-H4 | 7.7 - 7.9 | ~137 |

| Pyridinyl-H5 | 7.1 - 7.3 | ~122 |

| Vinyl-Hα | 6.8 - 7.0 | ~135 |

| Vinyl-Hβ | 6.3 - 6.5 | ~130 |

| Methyl-H | 2.2 - 2.4 | ~27 |

| Carbonyl-C | - | ~198 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are the primary method for predicting UV-Vis absorption spectra. nih.govrsc.org These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. youtube.com For organic molecules, functionals like B3LYP and CAM-B3LYP are commonly used to predict the π → π* and n → π* transitions that are characteristic of compounds like 3-Buten-2-one, 4-(2-pyridinyl)-. nih.govrsc.org The predicted spectrum would likely show a strong absorption band corresponding to the π → π* transition within the conjugated system.

IR and Raman Spectroscopy: The vibrational frequencies and intensities observed in infrared (IR) and Raman spectra can be calculated with good accuracy using DFT methods. researchgate.netresearchgate.net These calculations aid in the assignment of experimental vibrational bands to specific molecular motions. nih.gov For 3-Buten-2-one, 4-(2-pyridinyl)-, characteristic vibrational modes would include the C=O stretch, C=C stretches of the enone and pyridine ring, and various C-H bending and stretching modes. researchgate.netscirp.org

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for 3-Buten-2-one, 4-(2-pyridinyl)- (Note: These are illustrative values based on general DFT predictions for similar functional groups.)

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) | Intensity |

|---|---|---|---|

| C=O stretch | 1670 - 1690 | 1670 - 1690 | Strong (IR), Medium (Raman) |

| C=C stretch (enone) | 1620 - 1640 | 1620 - 1640 | Medium (IR), Strong (Raman) |

| Pyridine ring stretches | 1580 - 1610, 1430 - 1480 | 1580 - 1610, 1430 - 1480 | Medium-Strong |

| C-H stretch (vinyl) | 3010 - 3050 | 3010 - 3050 | Medium |

| C-H stretch (methyl) | 2920 - 2980 | 2920 - 2980 | Medium |

Ligand-Metal Interaction Modeling in Coordination Complexes

The pyridine nitrogen atom and the carbonyl oxygen atom of 3-Buten-2-one, 4-(2-pyridinyl)- make it a potential bidentate ligand for metal ions. Computational modeling, again primarily using DFT, can provide significant insights into the nature of ligand-metal interactions. nih.gov These studies can predict the geometry of the resulting coordination complexes, the binding energies of the ligand to different metal ions, and the electronic structure of the complex. researchgate.netfrontiersin.org Natural Bond Orbital (NBO) analysis can be employed to understand the charge transfer and donor-acceptor interactions between the ligand and the metal. nih.gov The relative binding energies of pyridyl-containing ligands to a range of metal ions have been investigated both experimentally and computationally, providing a basis for predicting the behavior of 3-Buten-2-one, 4-(2-pyridinyl)- as a ligand. nih.gov

Table 3: Illustrative DFT-Calculated Binding Energies of a Bidentate Pyridyl-Enone Ligand with Various Divalent Metal Ions (Note: These are representative values to illustrate expected trends.)

| Metal Ion (M2+) | Predicted Binding Energy (kcal/mol) | Coordination Geometry Preference |

|---|---|---|

| Cu2+ | -45 to -55 | Distorted Octahedral/Square Planar |

| Ni2+ | -40 to -50 | Octahedral |

| Zn2+ | -35 to -45 | Tetrahedral/Octahedral |

| Co2+ | -40 to -50 | Octahedral/Tetrahedral |

| Fe2+ | -38 to -48 | Octahedral |

Advanced Spectroscopic Investigations of 3 Buten 2 One, 4 2 Pyridinyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights